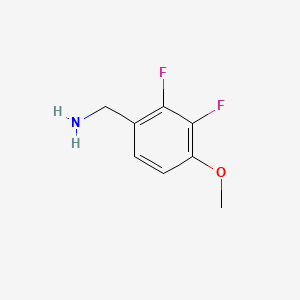

2,3-Difluoro-4-methoxybenzylamine

Description

Significance of Fluorine Substitution in Aromatic Systems within Chemical Synthesis

The introduction of fluorine into aromatic rings imparts a range of unique properties that are highly sought after in chemical synthesis. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a powerful electron-withdrawing effect, which can significantly modify the reactivity of the ring towards both electrophilic and nucleophilic substitution reactions. numberanalytics.com This electronic perturbation can also influence the acidity or basicity of nearby functional groups.

Beyond these electronic effects, the substitution of hydrogen with fluorine leads to notable steric changes. numberanalytics.com While fluorine is relatively small, its presence can still create steric hindrance that influences the conformation of molecules and their interactions with biological targets or other reactants. numberanalytics.com A key consequence of fluorination is the enhanced stability of the molecule. Fluorinated aromatic compounds often exhibit increased resistance to oxidative degradation, a property that is particularly valuable in the development of pharmaceuticals and advanced materials. numberanalytics.comnih.gov The incorporation of fluorine can also lead to increased thermal stability and chemical resistance in polymers containing fluorinated aromatic units. nih.govacs.org Furthermore, the unique molecular orbital contributions of fluorine can stabilize the aromatic ring, resulting in shorter bond lengths and a higher resistance to addition reactions. nih.govacs.org

Role of Substituted Benzylamines as Versatile Scaffolds in Organic Synthesis

Substituted benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group attached to an amine. They are widely recognized as crucial intermediates and scaffolds in a vast array of synthetic applications. Their utility stems from the presence of both an aromatic ring and a reactive amino group, allowing for a diverse range of chemical transformations. They are foundational in the synthesis of pharmaceuticals, agrochemicals, and various functional materials. chemicalbook.com

The aromatic ring of a benzylamine (B48309) can be readily modified through electrophilic substitution reactions, while the amino group can participate in nucleophilic reactions, amide bond formations, and reductive aminations, among others. This dual reactivity makes them ideal starting points for the construction of complex molecular architectures. nih.gov For instance, they are key precursors in the synthesis of various aniline (B41778) derivatives and can be employed in C-H functionalization reactions to produce α-substituted primary benzylamines. nih.govacs.org The development of efficient synthetic methods, including biocatalytic routes and transition metal-catalyzed cross-coupling reactions, has further expanded the accessibility and application of substituted benzylamines in organic synthesis. acs.orgresearchgate.net

Specific Context of 2,3-Difluoro-4-methoxybenzylamine within Contemporary Chemical Sciences

Within the broader class of fluorinated benzylamines, this compound has emerged as a compound of interest in various research domains. Its specific substitution pattern—two adjacent fluorine atoms and a methoxy (B1213986) group on the benzene (B151609) ring—creates a unique electronic and steric environment. This particular arrangement of substituents is of interest to medicinal chemists and materials scientists who seek to fine-tune molecular properties for specific applications. chemrxiv.orgevitachem.com The presence of the difluoro motif can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in drug discovery programs. chemrxiv.org The methoxy group, a common feature in bioactive molecules, further modulates the electronic properties of the aromatic ring and can participate in hydrogen bonding. The interplay of these substituents makes this compound a subject of ongoing investigation in the development of novel functional molecules.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₈H₉F₂NO | 173.16 | 886500-75-0 |

| 2,6-Difluoro-4-methoxybenzylamine | C₈H₉F₂NO | 173.16 | 771573-20-7 |

| 4-Methoxybenzylamine (B45378) | C₈H₁₁NO | 137.18 | 2393-23-9 |

| 2,6-Difluoro-4-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 256417-10-4 |

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQHLJOOMYBKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396838 | |

| Record name | 2,3-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-75-0 | |

| Record name | 2,3-Difluoro-4-methoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 2,3 Difluoro 4 Methoxybenzylamine

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps.

The primary disconnection for the 2,3-Difluoro-4-methoxybenzylamine scaffold involves the carbon-nitrogen (C-N) bond of the benzylamine (B48309) moiety. This leads to two main precursor types: an electrophilic benzyl (B1604629) equivalent and a nucleophilic amine source, or a nucleophilic benzyl equivalent and an electrophilic amine source.

A common disconnection strategy is the cleavage of the C-N bond, which points towards precursors such as 2,3-difluoro-4-methoxybenzyl halide (bromide or chloride) and an ammonia (B1221849) equivalent. Alternatively, a reductive amination approach would disconnect the benzylamine to 2,3-difluoro-4-methoxybenzaldehyde (B1334264) and an amine source. Another viable disconnection involves the bond between the aromatic ring and the benzylic carbon, suggesting a coupling reaction between a suitably functionalized benzene (B151609) ring and a one-carbon aminomethyl synthon.

Based on the disconnection strategies, several key precursors can be identified for the synthesis of this compound. These precursors are crucial for the development of efficient forward synthetic pathways.

| Precursor | Corresponding Forward Synthesis | Rationale |

| 2,3-Difluoro-4-methoxybenzaldehyde | Reductive amination | The aldehyde can be readily converted to the benzylamine in a one-pot reaction. |

| 2,3-Difluoro-4-methoxybenzyl halide | Nucleophilic substitution | A direct and often high-yielding method for introducing the amine group. |

| 2,3-Difluoro-4-methoxybenzonitrile | Reduction | A common method for the synthesis of primary benzylamines. |

| 1,2-Difluoro-3-methoxybenzene | Halomethylation followed by amination | Allows for the construction of the benzylamine from a simpler aromatic precursor. |

The synthesis of these precursors would likely start from commercially available difluorinated or methoxylated benzene derivatives. For instance, 2,3-difluoroanisole (B163607) could be a potential starting material, which could then be functionalized at the 4-position to introduce the required carbon for the benzylamine group.

Forward Synthesis Pathways

Forward synthesis involves the construction of the target molecule from readily available starting materials using a series of chemical reactions.

Catalytic amination reactions represent a modern and efficient approach to the synthesis of amines, offering advantages in terms of selectivity and environmental impact over classical methods.

A three-component reaction mediated by zinc, involving an aromatic halide, an amine, and paraformaldehyde, offers a direct route to functionalized tertiary benzylamines. organic-chemistry.org While this produces tertiary amines, modifications could potentially lead to primary amines.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a complementary strategy to metal-based catalysis. For the formation of benzylamines, organocatalytic methods often involve the activation of substrates through the formation of iminium ions or other reactive intermediates.

One such approach is the enantioselective aza-Friedel-Crafts reaction, where phenols react with N-sulfonyl aldimines in the presence of a chiral copper(II) catalyst to produce chiral secondary benzylamines. nih.gov While this method yields secondary amines, it highlights the potential of catalytic asymmetric methods for constructing chiral benzylamine frameworks. Another example involves the use of 2-amino-2-phenylpropanoate salts as an amine source for the decarboxylative transamination of aromatic aldehydes, which proceeds under mild conditions to afford various arylmethylamines. organic-chemistry.org

More recent developments include the use of a biomimetic organocatalyst for peptide synthesis, which activates carboxylic acids as selenoesters. acs.org While focused on amide bond formation, the underlying principles of activating a carbonyl group could be adapted for reductive amination. Bifunctional organocatalysts have also been explored for reactions like the Michael addition, demonstrating their utility in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Reductive Amination Protocols for Benzaldehyde (B42025) Derivatives

Reductive amination is a cornerstone of amine synthesis, providing a powerful method to convert aldehydes and ketones into primary, secondary, and tertiary amines. For the synthesis of this compound, the corresponding precursor, 2,3-difluoro-4-methoxybenzaldehyde, would be the logical starting material. This process involves the reaction of the aldehyde with an amine source, typically ammonia for a primary amine, to form an imine or iminium ion intermediate, which is then reduced to the target amine. The reaction can be performed in a single step (direct) or in two distinct steps (indirect).

Direct Reductive Amination Techniques

Direct reductive amination, or one-pot reductive alkylation, combines the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. organic-chemistry.org This approach is highly efficient and widely used due to its operational simplicity. A key requirement for the success of direct reductive amination is the use of a reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that readily reduces the protonated imine (iminium ion) but is slow to react with the carbonyl group of the aldehyde, especially at controlled pH (typically 4-5). masterorganicchemistry.com Catalytic hydrogenation, using hydrogen gas (H₂) with metal catalysts such as palladium on carbon (Pd/C), platinum, or Raney Nickel, is another robust method for direct reductive amination. researchgate.netacs.orgyoutube.com

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727), pH 4-5 | High chemoselectivity for iminium ions. masterorganicchemistry.com | Highly toxic (cyanide risk). researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Less toxic than NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com | Can be sensitive to moisture. researchgate.net |

| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol (B145695), H₂ pressure | Clean, high-yielding, avoids stoichiometric metal hydrides. researchgate.net | Requires specialized hydrogenation equipment. |

| H₂ / Raney Nickel (Ra-Ni) | Aqueous ammonia, H₂ pressure | Cost-effective catalyst. acs.org | May require higher pressures/temperatures. |

Indirect Reductive Amination via Imine Intermediates

The indirect method involves two separate steps: first, the formation and often isolation of the imine intermediate, followed by its reduction in a subsequent step. The initial condensation of the aldehyde (2,3-difluoro-4-methoxybenzaldehyde) with ammonia is an equilibrium-driven process, which can be favored by removing the water formed during the reaction.

Once the imine is formed, it can be reduced using a broader range of reducing agents than in the direct method, including the powerful sodium borohydride (B1222165) (NaBH₄), as the starting aldehyde is no longer present. masterorganicchemistry.com This two-step approach can be advantageous when the direct method leads to side reactions or when the imine is particularly stable. Studies on the reductive amination of benzaldehyde have shown that the reaction proceeds through imine intermediates, which are then hydrogenated to the corresponding amines. scite.aithieme-connect.de For instance, a related synthesis of 3,5-difluoro-4-methoxybenzylamine (B9059) was achieved through the reduction of the corresponding 3,5-difluoro-4-methoxybenzaldehyde (B1316960) methoxime using borane (B79455) in tetrahydrofuran, yielding the desired benzylamine. prepchem.com

Fluorination Methodologies for Aromatic Systems

The introduction of fluorine atoms onto an aromatic ring is a critical step in synthesizing the difluorinated precursor to the target molecule. The properties of organofluorine compounds are heavily influenced by the strong carbon-fluorine bond. Two primary strategies exist for this transformation: electrophilic and nucleophilic fluorination.

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic source of fluorine ("F⁺"). wikipedia.org Direct fluorination using elemental fluorine (F₂) is often too exothermic and difficult to control, frequently leading to polyfluorinated products and complex mixtures. ntu.edu.sgvedantu.com

To overcome these challenges, a variety of N-F reagents have been developed that act as stable and manageable sources of electrophilic fluorine. wikipedia.org Among the most common and effective of these are N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). wikipedia.orgntu.edu.sg These reagents react with aromatic compounds, often in the presence of a Lewis or Brønsted acid catalyst, to install a fluorine atom. vaia.com The mechanism is believed to proceed via a standard electrophilic aromatic substitution pathway, where the pi-electrons of the benzene ring attack the electrophilic fluorine atom. vaia.com

| Fluorinating Agent | Description | Typical Application |

|---|---|---|

| Selectfluor® (F-TEDA-BF₄) | A cationic N-F reagent, highly effective and relatively safe. ntu.edu.sg | Direct fluorination of electron-rich aromatic and heteroaromatic rings. |

| N-Fluorobenzenesulfonimide (NFSI) | A neutral N-F reagent, effective for a broad range of substrates. wikipedia.org | Fluorination of carbanions, enolates, and activated aromatic systems. |

| Elemental Fluorine (F₂) | A highly reactive gas. | Largely replaced by N-F reagents for laboratory synthesis due to control and safety issues. vedantu.com |

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SₙAr) is another powerful method for introducing fluorine. This pathway is particularly effective for aromatic rings that are "electron-deficient," meaning they are substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -SF₅). nih.govnih.gov In this reaction, a good leaving group (such as -Cl, -Br, or -NO₂) on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govacs.org

The reaction of hexafluorobenzene (B1203771) with various nucleophiles, for example, leads to the substitution of one or more fluorine atoms. nih.gov While this applies to highly fluorinated systems, the principle extends to other activated rings. For instance, a nitro group can be displaced by fluoride in a process known as fluorodenitration. nih.gov This method is crucial for synthesizing many fluorinated aromatic building blocks that can then be further functionalized.

Methoxy (B1213986) Group Introduction and Manipulation in Aromatic Rings

The methoxy (-OCH₃) group is a common substituent in many biologically active molecules and synthetic intermediates. chemistryviews.orgnih.gov Its introduction and subsequent manipulation are key aspects of the synthesis of compounds like this compound.

The most traditional method for forming an aryl methyl ether is the Williamson ether synthesis, which involves the methylation of a corresponding phenol (B47542) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgvaia.comyoutube.com

More modern methods include the metal-catalyzed cross-coupling of an aryl halide (e.g., an aryl bromide) with a methoxide (B1231860) source. chemistryviews.org For example, copper-catalyzed cross-coupling reactions have been developed to convert various aryl bromides into the corresponding aryl methyl ethers under mild conditions. chemistryviews.org

Conversely, the methoxy group can be manipulated or removed. The cleavage of aryl methyl ethers to reveal the parent phenol is a common transformation. This demethylation can be achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). encyclopedia.pubnih.gov This reactivity allows the methoxy group to serve as a protecting group for a more reactive phenol functionality during a synthetic sequence.

Stereoselective Synthesis Considerations for Chiral Derivatives (if applicable)

While this compound itself is not chiral, the synthesis of chiral derivatives, where the amine nitrogen is part of a stereocenter, is of significant interest for pharmaceutical applications. The development of stereoselective methods for the synthesis of chiral amines from prochiral ketones or imines is a mature field of research.

One common approach involves the use of a chiral auxiliary. A patent for the synthesis of chiral methoxybenzylamine describes a method starting from a chiral benzylamine, which is then chemically modified. google.com This principle could be adapted to produce chiral derivatives of the target molecule.

Alternatively, asymmetric catalytic reduction of the intermediate imine can be employed. This can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium) complexed with chiral ligands. These catalysts can facilitate the enantioselective addition of hydride to the imine, leading to the formation of one enantiomer of the chiral amine in excess.

Another emerging and highly promising approach is the use of biocatalysis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to amines with high enantioselectivity under mild, aqueous conditions. This method aligns well with the principles of green chemistry.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. researchgate.netresearchgate.net The synthesis of this compound can be evaluated and optimized based on these principles.

Solvent Selection and Minimization Strategies

The choice of solvent is a key consideration in green chemistry. frontiersin.org Traditional solvents like chlorinated hydrocarbons are often toxic and environmentally persistent. For the proposed synthesis, greener alternatives should be considered. For the reductive amination step, alcohols like methanol or ethanol can be used, and in some cases, water can be an excellent solvent, particularly for reactions employing certain catalysts or for biocatalytic approaches. beilstein-journals.org

A recent study has focused on developing a solvent selection guide specifically for aldehyde-based direct reductive amination, aiming to replace less desirable solvents like dichloromethane (B109758) (DCE). rsc.org The use of solvent-free conditions, where possible, represents the ideal scenario from a green chemistry perspective.

Chemical Reactivity and Mechanistic Transformations of 2,3 Difluoro 4 Methoxybenzylamine

Reactions Involving the Primary Amine Moiety

The primary amine group in 2,3-Difluoro-4-methoxybenzylamine is a key site for a variety of chemical reactions, including acylation, alkylation, condensation, and oxidation. These transformations are fundamental in modifying the structure and properties of the molecule for various applications.

Acylation and Amide Formation Reactions

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding N-substituted amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

A representative example is the synthesis of fatty acid derived 4-methoxybenzylamides, where 4-methoxybenzylamine (B45378) is reacted with a fatty acid in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758). nih.gov This methodology can be extrapolated to the synthesis of N-(2,3-difluoro-4-methoxybenzyl) amides.

| Acylating Agent | Base/Catalyst | Solvent | Product |

| Acyl Chloride | Triethylamine | Dichloromethane | N-(2,3-difluoro-4-methoxybenzyl)amide |

| Acid Anhydride | Pyridine | Tetrahydrofuran | N-(2,3-difluoro-4-methoxybenzyl)amide |

| Carboxylic Acid | DCC/DMAP | Dichloromethane | N-(2,3-difluoro-4-methoxybenzyl)amide |

This table represents typical conditions for acylation reactions of primary benzylamines and is expected to be applicable to this compound based on general chemical principles.

Alkylation Reactions

The nitrogen atom of the primary amine in this compound can be alkylated using various alkylating agents, such as alkyl halides. These reactions can lead to the formation of secondary and tertiary amines. The control of the degree of alkylation can often be challenging, leading to a mixture of products.

The synthesis of O- and N-alkylated products of similar heterocyclic compounds has been studied, where alkylation of an alkali salt of a pyridone in DMF occurred predominantly at the nitrogen atom. nih.gov This suggests that under specific conditions, selective N-alkylation of this compound could be achieved.

| Alkylating Agent | Base | Solvent | Product |

| Alkyl Halide (e.g., CH3I) | K2CO3 | Acetonitrile (B52724) | N-methyl-2,3-difluoro-4-methoxybenzylamine |

| Alkyl Tosylate | NaH | DMF | N-alkyl-2,3-difluoro-4-methoxybenzylamine |

This table illustrates general conditions for the N-alkylation of primary benzylamines.

Condensation Reactions with Carbonyl Compounds

This compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule.

The synthesis of Schiff bases from various substituted aromatic aldehydes and primary amines is a well-established reaction. For example, Schiff bases have been synthesized from substituted aromatic aldehydes and 2-(4-aminophenyl)acetonitrile, catalyzed by 3,5-difluoroarylboronic acid, with good yields. researchgate.net The formation of Schiff bases from salicylaldehyde (B1680747) and various diamines has also been reported to proceed efficiently under solvent-free conditions using P2O5/SiO2 as a catalyst. jocpr.com These methods are likely applicable to the condensation of this compound with carbonyl compounds.

| Carbonyl Compound | Catalyst | Conditions | Product (Schiff Base) |

| Benzaldehyde (B42025) | Acetic Acid | Reflux | N-(2,3-difluoro-4-methoxybenzylidene)aniline |

| Acetone | p-Toluenesulfonic acid | Dean-Stark trap | N-(1-(2,3-difluoro-4-methoxyphenyl)ethylidene)amine |

This table outlines typical conditions for the formation of Schiff bases from primary amines and carbonyl compounds.

Oxidative Transformations of the Amine Functionality

The primary amine group of this compound can be oxidized to various functional groups, including aldehydes and amides, depending on the oxidizing agent and reaction conditions.

A facile oxidation of primary benzylamines to the corresponding benzamides has been achieved using manganese dioxide (MnO2) under mild conditions. nih.gov This method provides a direct route to amides from benzylamines. The oxidation of benzylamines to imines under an oxygen atmosphere, catalyzed by salicylic (B10762653) acid derivatives, has also been reported. acs.org

| Oxidizing Agent | Solvent | Product |

| Manganese Dioxide (MnO2) | Dichloromethane | 2,3-Difluoro-4-methoxybenzamide |

| Oxygen (O2) / Salicylic Acid derivative | Toluene | N,N'-(2,3-difluoro-4-methoxybenzylidene)bis(this compound) |

This table presents potential oxidative transformations of the primary amine group based on reactions with analogous compounds.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the two fluorine atoms and the methoxy (B1213986) group.

Electrophilic Aromatic Substitution Reactions on the Difluoro-Methoxy Phenyl Ring

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The fluorine atoms are deactivating due to their high electronegativity (inductive effect) but are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In the case of this compound, the positions for electrophilic attack are C5 and C6. The methoxy group strongly activates the ortho-position (C5) and the para-position (which is occupied by the benzylamine (B48309) group). The fluorine atoms at C2 and C3 will direct incoming electrophiles to their ortho and para positions. The C5 position is ortho to the methoxy group and meta to the C2 fluorine and para to the C3 fluorine. The C6 position is meta to the methoxy group and ortho to the C2 fluorine.

Considering the combined effects, the C5 position is the most likely site for electrophilic attack due to the strong activating and ortho-directing effect of the methoxy group.

An example of regioselective nitration is seen with 1,3-difluoro-5-methoxybenzene, where nitration occurs preferentially at the 2-position, which is ortho to the methoxy group and flanked by the two fluorine atoms. nih.gov This provides a strong indication of the directing effects in a similarly substituted ring.

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO3 / H2SO4 | 2,3-Difluoro-4-methoxy-5-nitrobenzylamine |

| Bromination | Br2 / FeBr3 | 5-Bromo-2,3-difluoro-4-methoxybenzylamine |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | 5-Acyl-2,3-difluoro-4-methoxybenzylamine |

This table predicts the major products of electrophilic aromatic substitution on this compound based on the directing effects of the substituents.

Nucleophilic Aromatic Substitution (SNAr) Involving Fluorine Atoms

The presence of two fluorine atoms on the aromatic ring of this compound renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of one of the fluorine atoms, which are good leaving groups. The rate and regioselectivity of the substitution are governed by the electronic effects of the substituents on the ring.

The fluorine atoms themselves, being highly electronegative, activate the ring towards nucleophilic attack. This activation is a general feature of polyfluoroarenes. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.

Several factors influence the outcome of SNAr reactions on polyfluorinated aromatic compounds. The nature of the nucleophile is critical; stronger nucleophiles generally react more readily. Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, amines, and thiols. The reaction conditions, such as the solvent and temperature, also play a significant role. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often employed to facilitate the reaction. nih.govwalisongo.ac.id

In the case of this compound, the position of nucleophilic attack would be influenced by the combined electronic effects of the two fluorine atoms, the methoxy group, and the aminomethyl group. While specific experimental data on this compound is limited, general principles of SNAr on similar structures can provide insights. For instance, studies on other polyfluoroarenes have shown that the substitution pattern is often directed by the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate. nih.gov

| Reactant | Nucleophile | Product | Conditions | Reference |

| Octafluorotoluene | Phenothiazine | 10-(Heptafluoro-p-tolyl)phenothiazine | K2CO3, DMF, 60 °C | nih.gov |

| Pentafluorobenzonitrile | Phenothiazine | 4-(10H-Phenothiazin-10-yl)-2,3,5,6-tetrafluorobenzonitrile | K3PO4, MeCN, 60 °C | nih.gov |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | 4-(4-Methoxyphenoxy)benzaldehyde | K2CO3, DMSO, 140 °C | walisongo.ac.id |

Influence of the Methoxy Group on Aromatic Reactivity and Electronic Properties

The methoxy group (-OCH3) at the 4-position of the aromatic ring is a strong electron-donating group due to its resonance effect (+R effect). It can donate its lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring. This electron-donating nature generally deactivates the aromatic ring towards nucleophilic attack, as it counteracts the electron-withdrawing effect of the fluorine atoms.

The aminomethyl group (-CH2NH2) at the 1-position is primarily an electron-withdrawing group through induction due to the electronegativity of the nitrogen atom, although the methylene (B1212753) spacer mitigates this effect on the ring compared to a directly attached amino group. This group can also be protonated under acidic conditions, which would significantly increase its electron-withdrawing nature and potentially influence the reactivity of the aromatic ring.

Stability and Degradation Pathways under Various Reaction Conditions

The stability of this compound is dependent on the specific environmental conditions it is subjected to, including temperature, pH, and the presence of other chemical reagents.

Under neutral conditions and at ambient temperature, the compound is expected to be relatively stable. The carbon-fluorine bonds are strong and generally resistant to cleavage. The benzylamine and methoxy functional groups are also stable under these conditions.

However, under certain reaction conditions, degradation can occur through various pathways:

Acidic Conditions: In the presence of strong acids, the primary amine of the benzylamine group will be protonated to form an ammonium (B1175870) salt. The ether linkage of the methoxy group could also be susceptible to cleavage under harsh acidic conditions and high temperatures, leading to the formation of a phenol (B47542).

Basic Conditions: While the aromatic ring is activated towards nucleophilic attack, strong bases at elevated temperatures could potentially lead to side reactions. The N-H protons of the aminomethyl group can be abstracted by a strong base.

Oxidative Conditions: The benzylamine moiety can be susceptible to oxidation. Strong oxidizing agents could potentially oxidize the primary amine to an imine, a nitrile, or even lead to cleavage of the C-N bond. Studies on the dehydrogenative coupling of 4-methoxybenzylamine have shown its transformation into an imine. researchgate.net

Reductive Conditions: The aromatic ring and the functional groups are generally stable to common reducing agents. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, the aromatic ring could be reduced.

Thermal Stress: At elevated temperatures, thermal decomposition may occur. The weakest bonds in the molecule are likely to cleave first. The specific decomposition products would depend on the temperature and the presence of other substances.

It is important to note that without specific experimental studies on the degradation of this compound, these pathways are based on the known reactivity of its constituent functional groups.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy would be instrumental in identifying the hydrogen atoms within 2,3-Difluoro-4-methoxybenzylamine. The spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the amine (NH₂) protons.

The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine couplings. The proton at position 6 would be coupled to the fluorine at position 2 and the proton at position 5. The proton at position 5 would be coupled to the proton at position 6 and the fluorine at position 3. The benzylic protons would appear as a singlet, or a triplet if coupled to the amine protons. The methoxy protons would present as a sharp singlet, and the amine protons would likely be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 6.8 - 7.2 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3, J(H-F) ≈ 1-2 |

| H-6 | 7.0 - 7.4 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 1-2 |

| CH₂ | ~3.8 | s | - |

| NH₂ | 1.5 - 2.5 | br s | - |

| OCH₃ | ~3.9 | s | - |

Carbon (¹³C) NMR Analysis for Carbon Skeleton Confirmation

Carbon (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy and benzylamine (B48309) groups. The carbons directly bonded to fluorine would exhibit large one-bond carbon-fluorine couplings (¹JCF).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | ~125-135 | d, J ≈ 10-20 |

| C-2 | ~145-155 | dd, J ≈ 240-260, J ≈ 10-20 |

| C-3 | ~140-150 | dd, J ≈ 240-260, J ≈ 10-20 |

| C-4 | ~150-160 | d, J ≈ 5-15 |

| C-5 | ~110-120 | d, J ≈ 2-5 |

| C-6 | ~115-125 | d, J ≈ 2-5 |

| CH₂ | ~40-50 | - |

| OCH₃ | ~55-65 | - |

Fluorine (¹⁹F) NMR Analysis for Fluorine Environments

Fluorine (¹⁹F) NMR is a highly sensitive technique for observing fluorine atoms. hmdb.ca For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 3. These signals would likely appear as doublet of doublets due to coupling to each other (³JF-F) and to the adjacent aromatic protons (³JH-F and ⁴JH-F). The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. hmdb.ca

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex NMR spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations. hmdb.ca For this compound, a cross-peak between the aromatic protons at positions 5 and 6 would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bldpharm.com It would be used to definitively assign the signals for the CH₂ group and the aromatic CH groups by linking the proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. chemicalbook.com For this compound (C₈H₉F₂NO), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this calculated exact mass would provide strong evidence for the compound's identity and elemental composition.

Calculated Exact Mass

| Formula | Ion | Calculated Exact Mass (m/z) |

| C₈H₉F₂NO | [M+H]⁺ | 174.0725 |

| C₈H₉F₂NO | [M+Na]⁺ | 196.0544 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds, making it highly suitable for determining the purity and confirming the identity of substituted benzylamines. acs.org In a typical application, a sample of this compound is separated using a high-performance liquid chromatography (HPLC) system, which resolves the primary compound from any impurities or starting materials. The eluent is then introduced into a mass spectrometer.

For this compound, an electrospray ionization (ESI) source in positive ion mode would be effective, as the primary amine group is readily protonated. This would generate the protonated molecular ion [M+H]⁺. The high-resolution mass spectrometry (HRMS) analysis provides a highly accurate mass measurement, which can be used to confirm the elemental composition. openmedicinalchemistryjournal.com For instance, the derivatization of compounds with benzylamine has been shown to enhance their detectability by LC-MS, underscoring the amine group's utility in analysis. nih.gov The purity of the sample is determined by integrating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram. This method is sensitive enough to detect trace-level impurities, ensuring the quality of the compound for subsequent synthetic steps. mdpi.com

Table 1: Expected LC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Primary Ion | [M+H]⁺ |

| Expected m/z | 174.0718 |

| Purity Assessment | Based on relative peak area in the chromatogram |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile organic compounds. mdpi.com While this compound itself has a relatively high boiling point, GC-MS is invaluable for detecting volatile impurities that may be present from its synthesis. These could include residual solvents or unreacted volatile starting materials.

In a GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. As each compound elutes, it enters the mass spectrometer, which generates a mass spectrum. The resulting data can be used to identify and quantify each volatile component. nih.gov The NIST/EPA/NIH Mass Spectral Library is a common resource for matching fragmentation patterns to known compounds. mdpi.com This technique is crucial for ensuring that the final product is free from volatile contaminants that could interfere with future reactions or applications. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. upi.edu An FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. libretexts.org

The primary amine (–NH₂) group would be identified by two medium-intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching, respectively. libretexts.org The presence of an aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. vscht.cz The C-O stretching of the methoxy group ether linkage would produce a strong absorption between 1200 and 1300 cm⁻¹ (for aryl ethers). The C-F bonds of the difluorinated ring will show strong stretching vibrations in the 1000-1400 cm⁻¹ region. The specific substitution pattern on the benzene (B151609) ring also influences the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can provide further structural confirmation. instanano.com

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3300 - 3500 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch |

| 3000 - 3100 | Aromatic C-H | Stretch |

| 2850 - 2960 | Aliphatic C-H (in CH₂ and OCH₃) | Stretch |

| 1450 - 1600 | Aromatic C=C | Ring Stretch |

| 1200 - 1300 | Aryl Ether (C-O) | Stretch |

| 1000 - 1400 | Aryl Fluoride (B91410) (C-F) | Stretch |

| 700 - 900 | Aromatic C-H | Out-of-plane Bend |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR. amazonaws.com While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. upi.edu For this compound, Raman spectroscopy would provide strong signals for the aromatic C=C ring stretching vibrations. researchgate.net The symmetrical vibrations of the benzene ring, such as the ring-breathing mode, are often more prominent in the Raman spectrum. mdpi.comnih.gov

The C-F bonds would also have characteristic Raman signals. By comparing the Raman spectra of related substituted benzenes, the vibrational modes can be assigned with greater confidence. mdpi.com For example, vibrations involving just the carbon atoms of the ring are relatively stable in their position regardless of the substituent, whereas vibrations involving the substituent atoms are highly dependent on the substituent's mass and electronic properties. researchgate.netmdpi.com

X-ray Crystallography for Solid-State Structure Elucidation

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles. nih.gov This data would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and benzylamine groups relative to the ring. Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. researchgate.net In studies of similar molecules, such as racemic C-allyl derivatives of substituted benzylamines, single-crystal X-ray crystallography was used to determine the absolute configuration of enantiomers. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy. These methods are invaluable for elucidating the fundamental characteristics of 2,3-Difluoro-4-methoxybenzylamine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can provide detailed information about the electronic distribution and orbital energies of this compound, which are crucial for understanding its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group. The electron-donating nature of the methoxy (B1213986) group and the lone pair of electrons on the nitrogen atom contribute significantly to the energy of the HOMO. Conversely, the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the anti-bonding orbitals associated with the carbon-fluorine bonds, reflecting the electron-withdrawing nature of the fluorine atoms.

DFT calculations on similar fluorinated aromatic compounds and benzylamines suggest that the introduction of fluorine atoms tends to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap for related aromatic compounds has been reported in the range of 4-6 eV, and it is anticipated that the value for this compound would fall within this range, indicating a molecule of moderate reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value | Description |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the energy of the highest occupied molecular orbital, reflecting the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates the energy of the lowest unoccupied molecular orbital, reflecting the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | The energy difference between HOMO and LUMO, which is a measure of the molecule's chemical reactivity and kinetic stability. |

Note: These values are estimations based on DFT calculations of structurally similar molecules and are subject to the level of theory and basis set used.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map is expected to show a region of high negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the benzylamine (B48309) group, due to the presence of lone pairs of electrons. These sites would be the most likely points for interaction with electrophiles. The fluorine atoms, being highly electronegative, will create regions of negative potential around themselves, while simultaneously inducing a positive potential on the adjacent carbon atoms of the aromatic ring. The hydrogen atoms of the amine group will exhibit a positive potential, making them potential hydrogen bond donors.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. While computationally more demanding than DFT, ab initio calculations can be used to benchmark the results from other methods and to obtain very precise energetic and structural information for smaller systems or for specific aspects of larger molecules like this compound. For instance, high-level ab initio calculations could be employed to precisely determine the rotational barriers of the methoxy and aminomethyl groups or to accurately calculate the energies of different conformers.

Density Functional Theory (DFT) Studies for Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape of a molecule and its dynamic behavior.

For this compound, MD simulations can be used to explore the different spatial arrangements (conformers) of the molecule and their relative stabilities. The flexibility of the molecule arises from the rotation around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-O bond of the methoxy group. MD simulations can reveal the preferred orientations of the aminomethyl and methoxy groups with respect to the benzene ring and how these orientations might be influenced by the solvent environment. Understanding the conformational preferences is crucial as it can significantly impact the molecule's biological activity and its interaction with other molecules. Studies on similar aromatic amines have shown that a variety of conformations can be accessible at room temperature.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and in elucidating the mechanisms of its reactions. By calculating the energies of reactants, transition states, and products, computational methods can map out the potential energy surface of a reaction, providing insights into the reaction pathway and the activation energy required.

For instance, the reactivity of the amine group in this compound towards various electrophiles can be computationally investigated. Theoretical studies on the reactions of substituted benzylamines have provided detailed mechanistic insights, such as the transfer of a hydride ion in oxidation reactions or the nucleophilic addition to activated alkenes. ias.ac.inkoreascience.kr The presence of the fluorine and methoxy substituents on the aromatic ring will modulate the reactivity of the benzylamine moiety. The electron-withdrawing fluorine atoms may decrease the nucleophilicity of the amine group, while the electron-donating methoxy group would have the opposite effect. DFT calculations can quantify these electronic effects and predict how they influence the reaction rates and regioselectivity.

Furthermore, computational studies can be employed to understand the potential for reactions at the aromatic ring, such as electrophilic or nucleophilic aromatic substitution. The calculated electrostatic potential map and frontier molecular orbital analysis can help in predicting the most likely sites for such reactions.

Ligand-Protein Interaction Modeling in Bioactive Systems

Ligand-protein interaction modeling is a cornerstone of computational drug design, offering insights into the potential biological activity of a compound by simulating its interaction with a protein's binding site. This process is crucial for understanding the structural basis of a ligand's affinity and selectivity. However, no specific ligand-protein interaction models for this compound have been published.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This prediction is used to estimate the strength of the interaction, often expressed as a binding affinity. While studies exist for structurally related compounds, such as derivatives of 4-methoxybenzylamine (B45378), no dedicated molecular docking studies for this compound against any specific protein target are currently available in the public domain.

Binding Energy Calculations and Interaction Hotspot Identification

Following molecular docking, binding energy calculations are often performed to provide a more quantitative prediction of binding affinity. These calculations, along with an analysis of the docked pose, help in identifying "interaction hotspots"—key amino acid residues within the protein's binding site that contribute significantly to the binding event. The absence of initial docking studies for this compound means that, consequently, no binding energy calculations or identification of interaction hotspots have been reported.

Applications and Advanced Research Utilizing 2,3 Difluoro 4 Methoxybenzylamine and Its Derivatives

Medicinal Chemistry and Pharmaceutical Research

In the landscape of drug discovery and development, 2,3-Difluoro-4-methoxybenzylamine serves as a versatile intermediate and a foundational scaffold for creating a diverse array of bioactive molecules. Its structural motifs are frequently exploited to enhance pharmacological properties and to probe biological systems with high precision.

The difluorobenzylamine moiety is a critical component in several modern pharmaceuticals. While the 2,4-difluoro isomer is more widely known as a key intermediate in the synthesis of the HIV-1 integrase inhibitor Dolutegravir, the underlying principle of employing such fluorinated benzylamines is central to the development of potent APIs. google.comnih.govgoogle.com The synthesis of these APIs often involves the condensation of the benzylamine (B48309) with a complex heterocyclic core.

For instance, the synthesis of Dolutegravir involves reacting 2,4-difluorobenzylamine with a carboxylic acid derivative to form a crucial amide bond, which is a late-stage step in a multi-step synthesis. google.comnih.govepo.org This highlights the role of fluorinated benzylamines as key building blocks that are introduced to impart desired properties to the final API. The presence of the difluorobenzyl group in Dolutegravir is essential for its high potency and resistance profile. nih.govyoutube.com The this compound variant offers an alternative substitution pattern that can be explored for the synthesis of next-generation APIs with potentially different binding kinetics, selectivity, or metabolic profiles.

Table 1: Role of Fluorinated Benzylamines in API Synthesis

| API | Therapeutic Class | Role of Fluorinated Benzylamine |

|---|---|---|

| Dolutegravir | HIV-1 Integrase Inhibitor | Key intermediate (2,4-difluorobenzylamine) for forming the core structure. google.comnih.gov |

| Bictegravir | HIV-1 Integrase Inhibitor | Incorporates a difluorobenzyl moiety crucial for its mechanism of action. |

This table showcases the established importance of the difluorobenzylamine scaffold in approved drugs, suggesting the potential of the 2,3-difluoro-4-methoxy isomer in developing new chemical entities.

The unique electronic properties conferred by the fluorine and methoxy (B1213986) substituents on the benzylamine core make it an attractive starting point for the rational design of new bioactive molecules.

The this compound scaffold can be incorporated into molecules designed to inhibit a variety of enzymes implicated in disease.

Fab I Inhibitors: Enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in bacterial fatty acid synthesis, making it a validated target for antibiotics. researchgate.net The development of FabI inhibitors, such as Fabimycin, has shown promise against drug-resistant Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) studies of FabI inhibitors reveal that modifications to the aromatic rings of the inhibitor can significantly impact antibacterial potency. researchgate.net The introduction of the 2,3-difluoro-4-methoxybenzyl moiety could lead to novel FabI inhibitors with improved potency or pharmacokinetic properties, addressing the challenge of antibiotic resistance. nih.gov

HIV Integrase Inhibitors: The success of second-generation integrase strand transfer inhibitors (INSTIs) like Dolutegravir, which contains a difluorobenzyl group, underscores the importance of this moiety for potent anti-HIV activity. nih.govnih.gov These inhibitors function by chelating metal ions in the active site of the integrase enzyme, and the fluorinated ring plays a key role in the binding interactions. Derivatives of this compound are logical candidates for the development of new INSTIs with potentially altered resistance profiles or longer half-lives.

mGlu5 Positive Allosteric Modulators (PAMs): Metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for treating central nervous system (CNS) disorders like schizophrenia and anxiety. nih.govnih.gov Positive allosteric modulators (PAMs) enhance the receptor's response to the endogenous ligand, glutamate. The discovery of mGluR5 PAMs has revealed a wide diversity of chemical scaffolds that can achieve this effect. acs.org The development of selective mGluR5 modulators is an active area of research, and the unique electronic nature of the this compound scaffold could be exploited to design novel PAMs with high selectivity and desired CNS penetration.

Monoamine Oxidase B (MAO-B) Inhibitors: MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. SAR studies of MAO-B inhibitors have shown that halogen substitution on aromatic rings can significantly influence inhibitory potency and selectivity over the MAO-A isoform. acs.orgfrontiersin.orgresearchgate.net Specifically, fluorine substitution has been shown to enhance the hydrophobic interactions within the active site of MAO-B, leading to increased potency. nih.gov Designing MAO-B inhibitors that incorporate the this compound structure could lead to new, highly selective therapeutic agents.

Table 2: Research Findings on Enzyme Inhibitor Derivatives

| Enzyme Target | Key Findings on Related Structures | Potential of this compound Derivatives |

|---|---|---|

| Fab I | Aromatic substitutions are critical for antibacterial activity. researchgate.net | May lead to novel antibiotics with improved potency against resistant strains. |

| HIV Integrase | The difluorobenzyl group is essential for the high potency and resistance barrier of second-generation INSTIs. nih.govnih.gov | Potential for developing next-generation INSTIs with different resistance profiles. |

| mGlu5 | A diverse range of chemical scaffolds can act as PAMs. acs.org | Could form the basis of novel, selective PAMs for CNS disorders. |

Beyond enzyme inhibition, the this compound scaffold is valuable for creating ligands that target specific receptors. For example, the design of selective antagonists for the Dopamine D4 receptor has utilized fluorinated piperidine scaffolds to achieve high potency and selectivity over other dopamine receptor subtypes. nih.gov This demonstrates the utility of fluorine in fine-tuning ligand-receptor interactions. Similarly, fluorinated moieties have been incorporated into PET imaging ligands for the metabotropic glutamate receptor subtype 2 (mGluR2), highlighting their importance in developing diagnostic tools. nih.gov The this compound structure provides a platform for synthesizing novel, highly selective ligands for a range of G-protein coupled receptors (GPCRs) and other receptor families.

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. jppres.comrjraap.com For derivatives of this compound, SAR studies would focus on several key structural features:

Fluorine Atoms: The number and position of fluorine atoms on the aromatic ring are critical. The strong electron-withdrawing nature of fluorine can alter the pKa of the benzylamine, its binding interactions (e.g., through hydrogen bonding or dipole interactions), and its metabolic stability by blocking sites of oxidation.

Benzylamine Core: The benzylamine itself provides a key interaction point, typically forming hydrogen bonds or salt bridges with the biological target. Modifications to the amine (e.g., alkylation) or the methylene (B1212753) bridge would be explored to optimize potency and selectivity.

In the context of MAO-B inhibitors, for instance, SAR studies have consistently shown that small, electron-withdrawing groups on the benzylamine ring can enhance inhibitory activity. tandfonline.com The 2,3-difluoro-4-methoxy substitution pattern offers a unique combination of electronic and steric properties that can be systematically explored through SAR to develop highly potent and selective inhibitors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-difluorobenzylamine |

| Bictegravir |

| Cabotegravir |

| Dolutegravir |

Preclinical Development Considerations for Candidate Compounds

When a derivative of this compound is identified as a potential therapeutic candidate, it must undergo a rigorous preclinical development process before it can be considered for human trials. youtube.comcriver.com This stage involves comprehensive in vitro and in vivo studies to establish the compound's efficacy and safety profile. The presence of fluorine atoms introduces specific considerations that must be thoroughly evaluated.

A primary focus is on the compound's metabolic fate. nih.gov The introduction of fluorine can significantly alter pharmacokinetic properties. nih.govnih.gov Specifically, fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug breakdown. chemrxiv.orgresearchgate.net This can increase the metabolic stability of the drug, prolonging its half-life and therapeutic effect. nih.govchemrxiv.org However, while the C-F bond is exceptionally strong, metabolic defluorination can still occur, leading to the release of fluoride (B91410) ions or other potentially toxic fluorinated metabolites, such as fluoroacetic acid. nih.govacs.orgresearchgate.net Therefore, preclinical toxicology studies must carefully monitor for any signs of fluoride-related toxicity, such as skeletal fluorosis, and identify all major metabolic pathways and byproducts. nih.govacs.org

The table below outlines key preclinical assessments for fluorinated drug candidates.

| Assessment Area | Key Considerations for Fluorinated Compounds | Rationale |

| Pharmacokinetics (ADME) | Absorption, Distribution, Metabolism, Excretion. | Fluorine can alter lipophilicity, affecting how the drug is absorbed and distributed in the body. Metabolic pathways may be blocked or altered. nih.govnih.gov |

| Metabolic Profiling | Identification of all major metabolites; assessment of defluorination pathways. | To understand how the body processes the drug and to identify any potentially toxic byproducts like fluoride ions or fluoroacetate. nih.govnih.gov |

| Toxicology | Acute and chronic toxicity studies in relevant animal models. | To determine the overall safety profile and identify any target organ toxicity. Special attention is given to potential effects of metabolic defluorination. criver.comnih.gov |

| Safety Pharmacology | Evaluation of effects on vital functions (cardiovascular, respiratory, central nervous system). | To identify any unintended and potentially harmful physiological effects before human trials. criver.com |

| Target Product Profile (TPP) | Defining the desired characteristics of the final drug. | This guiding document helps to focus lead optimization efforts on achieving the necessary efficacy and safety for clinical success. youtube.com |

Furthermore, the electronic effects of the fluorine atoms can modify the acidity or basicity (pKa) of nearby functional groups, which can influence the drug's solubility and ability to bind to its biological target. acs.org These altered interactions must be characterized to ensure the compound retains its desired potency and selectivity. nih.gov

Agrochemical Development

In the agrochemical sector, the development of new active ingredients is driven by the need for higher efficacy, greater selectivity, and improved environmental profiles. Fluorinated compounds now represent a significant portion of the pesticide market due to the enhanced biological activity imparted by fluorine. fao.orgfao.orgacs.orgresearchgate.net Derivatives of this compound are explored as precursors for novel herbicides, insecticides, and fungicides.

Utilization in the Synthesis of Herbicides, Insecticides, and Fungicides

The this compound moiety can be incorporated into larger molecular structures to create new agrochemicals. Its structural features can contribute to the molecule's ability to interact with specific biological targets in pests, weeds, or fungi.

Herbicides: Related difluorophenyl and difluoromethoxy-phenyl structures are key components in modern herbicides. For instance, difluoropyridines are known to be effective as pre-emergence herbicides for controlling various weeds. asianpubs.org Research into 4,5-dihydro-1,2-oxazole derivatives has led to the discovery of pyroxasulfone, a potent pre-emergence herbicide that contains a difluoromethoxy-pyrazolyl group. nih.govresearchgate.net The synthesis of such complex molecules demonstrates a strategy where a fluorinated benzyl-type precursor could be used to build novel herbicidal agents.

Insecticides: Patents have been granted for insecticides based on benzyl (B1604629) esters that feature fluorine-substituted groups. google.com The rationale is that the fluorinated portions of the molecule can enhance binding to insect-specific targets or improve penetration through the insect's cuticle.

Fungicides: The parent compound, 4-methoxybenzylamine (B45378), has been used to synthesize fatty acid amide derivatives that exhibit antimicrobial activity. nih.gov By extension, incorporating the difluoro- substitution could modulate this activity, potentially leading to more potent or selective fungicides for crop protection.

Research on Environmental Fate and Impact of Agrochemical Derivatives

A critical aspect of agrochemical development is understanding the environmental behavior of a new compound. acs.org Fluorinated pesticides are of particular interest due to the persistence of the carbon-fluorine bond. acs.orgresearchgate.net

The high stability of the C-F bond often translates to increased environmental persistence for fluorinated agrochemicals, with some having soil half-lives exceeding a year. acs.org This stability can be advantageous for long-lasting crop protection but raises concerns about accumulation in the environment. acs.orgacs.org Research on the environmental fate of such compounds focuses on several key processes:

Degradation Pathways: Investigating how these molecules break down in soil and water is crucial. The primary mechanisms include photodegradation (breakdown by sunlight), chemical degradation (e.g., hydrolysis), and microbial degradation. researchgate.netacs.org However, the C-F bond is often resistant to microbial enzymatic cleavage, meaning that complete mineralization is rare. nih.govresearchgate.netnih.gov

Metabolite Formation: Degradation often leads to the formation of intermediate metabolites, which may be as or more persistent and toxic than the parent compound. acs.orgacs.org Research aims to identify these transformation products and assess their environmental impact.

Mobility and Transport: The potential for the agrochemical to leach into groundwater or move via runoff into surface waters is evaluated. Factors like water solubility and soil adsorption, which are influenced by the molecular structure, determine the compound's mobility. acs.org

Bioaccumulation: Due to their stability and, in some cases, lipophilicity, there is a potential for fluorinated compounds to accumulate in the tissues of non-target organisms and magnify up the food chain. researchgate.netacs.org

The following table summarizes the key environmental processes studied for fluorinated agrochemicals.

| Process | Description | Significance for Fluorinated Derivatives |

| Persistence | The length of time the compound remains in the environment. | Often high due to the strength of the C-F bond, leading to potential for long-term contamination. acs.org |

| Degradation | Breakdown via microbial, photo-, or chemical processes. | Microbial degradation is often slow or incomplete for organofluorine compounds. nih.govresearchgate.net |

| Mobility | Movement through soil (leaching) and water (runoff). | Depends on physicochemical properties like solubility and soil adsorption. acs.org |

| Bioaccumulation | Accumulation in living organisms. | A concern for persistent and lipophilic compounds that can enter the food chain. researchgate.net |

Materials Science and Polymer Chemistry

The unique electronic properties and bond strength of fluorine make it a valuable element in the design of advanced materials. Incorporating fluorinated moieties, such as those derived from this compound, into polymers can impart a range of desirable properties, including thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. mdpi.comsigmaaldrich.com

Synthesis of Functional Polymers, including Polyorganophosphazenes

Polyorganophosphazenes are a class of hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. rsc.orgpublic.gr This backbone provides high thermal stability and flexibility. The properties of the polymer are tailored by attaching different organic side groups to the phosphorus atoms. umich.edu

A common synthesis method involves the macromolecular substitution of poly(dichlorophosphazene), (NPCl₂)n. In this process, the chlorine atoms on the polymer backbone are replaced by nucleophiles, such as amines or the sodium salts of alcohols (alkoxides). rsc.orgumich.edu A derivative of this compound could be attached as a side group through its amine functionality.

Attaching fluorinated side groups to the polyphosphazene backbone results in polymers with a unique combination of properties:

Chemical and Hydrolytic Stability: The non-fluorinated ethoxy derivative of polyphosphazene is unstable in water, while its trifluoroethoxy counterpart is highly resistant to hydrolysis. public.gr

Hydrophobicity and Low Surface Energy: The presence of fluorine creates highly water-repellent (hydrophobic) surfaces. rsc.org

Fire Resistance: The inorganic backbone combined with fluorinated side groups makes these polymers highly resistant to combustion. rsc.org

Biomedical Applications: Fluorinated polyphosphazenes have been developed as potent vaccine adjuvants, where the fluorination improves solubility and hydrolytic degradation rates while preserving the ability to self-assemble with antigens. mdpi.com

Development of Advanced Materials Incorporating Fluorinated Moieties

Beyond polyphosphazenes, the incorporation of fluorinated building blocks like this compound into other polymer systems is a strategy for creating advanced materials. The properties conferred by fluorination are highly sought after in numerous high-performance applications. mdpi.comman.ac.uk

The key properties and applications stemming from fluorinated moieties in materials are summarized below.

| Property | Description | Potential Applications |

| Thermal Stability | Resistance to degradation at high temperatures due to the strong C-F bond (~485 kJ/mol). mdpi.com | Aerospace components, high-temperature electronics, automotive parts. |

| Chemical Resistance | Inertness to solvents, acids, and bases. | Chemical processing equipment, protective coatings, seals and gaskets. |

| Hydrophobicity & Oleophobicity | Repellency to both water and oils. | Non-stick coatings (e.g., Teflon®), waterproof textiles, anti-fouling surfaces. sigmaaldrich.com |

| Low Coefficient of Friction | Very low surface friction ("slipperiness"). | Self-lubricating parts, anti-graffiti coatings, biomedical implants. mdpi.com |

| Electrical Properties | Low dielectric constant, piezoelectricity, pyroelectricity. | High-performance insulators, sensors, actuators, energy storage devices. mdpi.com |

The introduction of functional groups onto the polymer, either on the monomer or through post-polymerization modification, allows for further tuning of these properties. cmu.edu For example, the methoxybenzylamine part of the molecule could be used to attach the fluorinated moiety to a polymer backbone, creating a material that combines the inherent properties of the base polymer with the advanced characteristics imparted by the fluorinated side chains. libretexts.orgksu.edu.sa This approach is used to develop materials for applications ranging from microelectronics and energy conversion devices to advanced biomedical technologies. mdpi.combcpmdb.com

Fine Chemical Synthesis and Specialty Chemical Applications

While specific, publicly available research detailing the extensive applications of this compound is limited, its structural features strongly suggest its role as a valuable intermediate in fine chemical synthesis and the development of specialty chemicals. The unique combination of a benzylamine core, electron-withdrawing fluorine atoms, and an electron-donating methoxy group provides a versatile scaffold for creating complex molecules with specific, high-value properties. Its utility can be inferred from the well-documented applications of its structural analogs, such as 4-methoxybenzylamine and other fluorinated aromatic compounds.

In fine chemical synthesis, this compound serves as a sophisticated building block. The primary amine group is a key functional handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. These reactions are fundamental in constructing the core structures of numerous target molecules. The presence of fluorine and methoxy substituents on the aromatic ring allows for precise modulation of the electronic and steric properties of the final products.

One of the primary applications of structurally similar benzylamines is in the synthesis of active pharmaceutical ingredients (APIs). For instance, 4-methoxybenzylamine is a known intermediate in the production of certain therapeutic agents. chemicalbook.comsarex.comchemicalbook.com The introduction of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. nih.gov Therefore, it is highly probable that this compound is utilized in the synthesis of novel therapeutic agents where such property enhancements are desirable.